N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Its structure includes a cyclohexyl substituent at the carboxamide position (N-cyclohexyl), an ethyl group at the 7-position, and a 6-imino-2-oxo functional motif.
Properties
CAS No. |
510762-04-6 |
|---|---|
Molecular Formula |
C20H23N5O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-2-24-17(21)14(19(26)22-13-8-4-3-5-9-13)12-15-18(24)23-16-10-6-7-11-25(16)20(15)27/h6-7,10-13,21H,2-5,8-9H2,1H3,(H,22,26) |
InChI Key |
VXQNWSPHPWCCMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple stepsCommon reaction conditions include the use of catalysts such as palladium or ruthenium, and solvents like N-methyl-2-pyrrolidone .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the imino and oxo groups. Common reagents and conditions for these reactions include the use of organic solvents such as dichloromethane and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, which can result in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares its tricyclic backbone with derivatives like N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5), which differs in substituents:
- 7-position : 2-methoxyethyl (vs. ethyl in the target compound).
- 11-position : Methyl group (absent in the target compound).
- N-substituent : Ethyl (vs. cyclohexyl in the target compound) .
Table 1: Substituent Comparison
| Position | Target Compound | CAS 371212-22-5 Compound |
|---|---|---|
| N-substituent | Cyclohexyl | Ethyl |
| 7-substituent | Ethyl | 2-Methoxyethyl |
| 11-substituent | None | Methyl |
Key Implications :
- The 2-methoxyethyl group in the analogue may confer greater metabolic stability due to ether linkage resistance to hydrolysis, whereas the ethyl group in the target compound simplifies synthetic routes.
- The 11-methyl group in CAS 371212-22-5 introduces steric bulk, which could influence binding pocket interactions in biological targets .
Functional Analogues in Bicyclic Systems
Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () represent bicyclic systems with distinct pharmacological roles, such as β-lactam antibiotics. While these lack the tricyclic framework, they highlight the importance of:
Research Findings and Hypotheses
Pharmacological Prospects
- The 6-imino-2-oxo motif in both compounds may mimic purine or pyrimidine structures, hinting at kinase or nucleotide-binding protein targets.
- The absence of an 11-methyl group in the target compound could reduce steric clashes in binding sites compared to CAS 371212-22-5, favoring broader target compatibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
